Di(tridecyl) thiodipropionate

Description

Properties

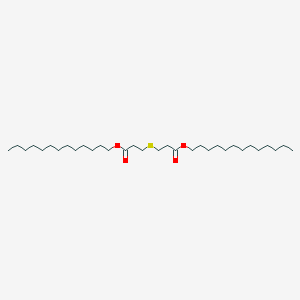

IUPAC Name |

tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-35-31(33)25-29-37-30-26-32(34)36-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHULIWXRDLGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027728 | |

| Record name | Di(tridecyl) thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10595-72-9 | |

| Record name | Ditridecyl 3,3′-thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(tridecyl) thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(tridecyl) thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tridecyl) 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIDECYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4NJP777OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(tridecyl) thiodipropionate from Thiodipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Di(tridecyl) thiodipropionate, a notable antioxidant and stabilizer. The primary focus is on the direct esterification of thiodipropionic acid with tridecyl alcohol, outlining both traditional chemical and modern enzymatic methodologies. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthesis pathways.

Introduction

This compound, also known as DTDTDP, is a dialkyl ester of thiodipropionic acid.[1][2] It belongs to a class of thioether compounds that function as secondary antioxidants, effectively decomposing hydroperoxides to prevent oxidative degradation in various materials, including polymers and cosmetics.[2] The synthesis of this compound is primarily achieved through the esterification of thiodipropionic acid with tridecyl alcohol. This guide will explore two main catalytic approaches to this synthesis: acid-catalyzed esterification and lipase-catalyzed esterification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the purification, handling, and characterization of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₆₂O₄S | [][4] |

| Molecular Weight | 542.90 g/mol | [][5] |

| Appearance | Colorless or Light Yellow Transparent Liquid | [] |

| Density | 0.936 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.47 | [][7] |

| Boiling Point | 602.7 °C at 760 mmHg (estimated) | [] |

| Flash Point | > 110 °C | [7] |

| Solubility | Insoluble in water | [] |

| Purity (Industrial Grade) | ≥ 95% | [] |

Synthesis Methodologies

The synthesis of this compound from thiodipropionic acid and tridecyl alcohol is a direct esterification reaction. This process can be catalyzed by either chemical acids or enzymes (lipases).

Acid-Catalyzed Esterification

Conventional esterification of thiodipropionic acid with long-chain alcohols can be achieved using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.[] This method is often effective but may require high temperatures and can lead to side reactions and colored impurities, necessitating extensive purification steps. The general reaction is as follows:

Reaction Scheme:

S(CH₂CH₂COOH)₂ + 2 CH₃(CH₂)₁₂OH --[H⁺]--> S(CH₂CH₂COO(CH₂)₁₂CH₃)₂ + 2 H₂O

A detailed experimental protocol for this method is provided below.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more specific alternative to traditional chemical methods. Lipases, particularly immobilized forms, can catalyze the esterification reaction under solvent-free conditions and at moderate temperatures, often leading to higher purity products with fewer side reactions.[8] The immobilized lipase B from Candida antarctica (Novozym 435) has been shown to be effective for the synthesis of long-chain dialkyl 3,3'-thiodipropionates.[8]

The enzymatic reaction follows the same stoichiometry as the acid-catalyzed method but proceeds under significantly different conditions.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Direct Esterification

This protocol is a representative procedure for the synthesis of this compound using an acid catalyst.

Materials:

-

Thiodipropionic acid (1 molar equivalent)

-

Tridecyl alcohol (2.2 molar equivalents)

-

p-Toluenesulfonic acid (0.05 molar equivalents)

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Activated charcoal

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a round-bottom flask, add thiodipropionic acid, tridecyl alcohol, p-toluenesulfonic acid, and toluene.

-

Esterification: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Decolorization: Add activated charcoal to the solution and stir for 30 minutes to remove colored impurities. Filter the mixture to remove the charcoal.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to remove any unreacted tridecyl alcohol and other volatile impurities.

Protocol 2: Lipase-Catalyzed Direct Esterification

This protocol is based on the methods described for the synthesis of long-chain dialkyl thiodipropionates using an immobilized lipase catalyst.[8]

Materials:

-

Thiodipropionic acid (1 molar equivalent)

-

Tridecyl alcohol (2 molar equivalents)

-

Immobilized Candida antarctica lipase B (Novozym 435)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Vacuum pump

-

Filtration apparatus

Procedure:

-

Reaction Setup: Combine thiodipropionic acid and tridecyl alcohol in a round-bottom flask.

-

Enzymatic Esterification: Add the immobilized lipase (e.g., Novozym 435) to the mixture. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) under vacuum.[8] The vacuum helps to remove the water produced during the esterification, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Catalyst Removal: Once the reaction is complete, cool the mixture and remove the immobilized enzyme by filtration. The catalyst can often be washed and reused.

-

Product Isolation: The resulting product is typically of high purity and may not require extensive purification. If necessary, unreacted starting materials can be removed by vacuum distillation.

Comparative Data

Table 2 provides a comparison of the reaction conditions for the two primary synthesis methods.

Table 2: Comparison of Synthesis Reaction Conditions

| Parameter | Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification | Reference(s) |

| Catalyst | p-Toluenesulfonic acid, H₂SO₄ | Immobilized Lipase (e.g., Novozym 435) | [][8] |

| Temperature | High (reflux in toluene) | Moderate (60-80 °C) | [8] |

| Solvent | Toluene (for azeotropic water removal) | Solvent-free | [8] |

| Pressure | Atmospheric | Vacuum (to remove water) | [8] |

| Byproducts | Water, potential side-reaction products | Water | [8] |

| Product Purity | Lower initial purity, requires extensive purification | High initial purity | [8] |

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical reaction for the synthesis of this compound.

Caption: Synthesis of this compound from its precursors.

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the diagram below.

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis of this compound from thiodipropionic acid can be effectively achieved through both acid- and lipase-catalyzed esterification. While acid catalysis represents a conventional approach, lipase-catalyzed synthesis offers a more environmentally friendly and selective method, potentially yielding a product of higher purity with less downstream processing. The choice of methodology will depend on factors such as desired purity, cost considerations, and available equipment. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the successful synthesis and purification of this important antioxidant.

References

- 1. CN101798278A - Method for preparing thiodipropionic acid - Google Patents [patents.google.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Ditridecyl 3,3'-thiodipropionate | 10595-72-9 | FD46538 [biosynth.com]

- 6. Distearyl Thiodipropionate: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]

- 7. ditridecyl thiodipropionate, 10595-72-9 [thegoodscentscompany.com]

- 8. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Di(tridecyl) thiodipropionate (DTDTDP) as a Peroxide Decomposer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(tridecyl) thiodipropionate (DTDTDP) is a secondary antioxidant of the thioester class, playing a critical role in the stabilization of polymeric materials. Its primary mechanism of action involves the non-radical decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers. By converting these unstable species into stable, non-reactive alcohols, DTDTDP effectively interrupts the auto-oxidation chain reaction. This function is particularly crucial during high-temperature processing of polymers. Furthermore, DTDTDP exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. This comprehensive guide elucidates the detailed chemical mechanism of DTDTDP as a peroxide decomposer, presents quantitative data on its performance, provides detailed experimental protocols for its evaluation, and illustrates the key pathways and workflows through diagrams.

Introduction to Peroxide Decomposers in Polymer Stabilization

The oxidative degradation of polymers is a significant challenge, leading to the deterioration of their mechanical, thermal, and aesthetic properties. This process is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress. A critical step in this degradation cascade is the formation of hydroperoxides (ROOH). These molecules are thermally and photolytically unstable, readily decomposing into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which then propagate the degradation chain.

Secondary antioxidants, also known as peroxide decomposers, are essential additives that mitigate this degradation pathway. Unlike primary antioxidants that scavenge free radicals, secondary antioxidants target and decompose hydroperoxides into non-radical, stable products.[1][2][3] this compound (CAS No. 10595-72-9), a prominent member of the thiodipropionate ester family, is a highly effective peroxide decomposer.[1]

The Chemical Mechanism of Peroxide Decomposition by DTDTDP

The core of DTDTDP's antioxidant activity lies in the sulfur atom of the thioester linkage, which is susceptible to oxidation by hydroperoxides. The overall mechanism is a multi-step process involving the sequential oxidation of the sulfide to a sulfoxide and then to a sulfone, with the concomitant reduction of the hydroperoxide to an alcohol. This is a non-radical decomposition pathway, which is crucial as it avoids the generation of further radical species that could continue the degradation cycle.

The reaction proceeds as follows:

-

Initial Oxidation to Sulfoxide: The sulfur atom in the this compound molecule acts as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide. This leads to the formation of a sulfoxide and an alcohol.

-

Further Oxidation to Sulfone: The resulting sulfoxide can be further oxidized by another hydroperoxide molecule to form a sulfone.

-

Decomposition of Intermediates: The oxidized sulfur species can undergo further reactions, leading to a complex mixture of sulfur-containing compounds. However, the primary antioxidant effect is achieved through the initial decomposition of the hydroperoxides.

The following diagram illustrates the core reaction pathway:

Synergistic Mechanism with Primary Antioxidants

This compound is most effective when used in combination with a primary antioxidant, typically a hindered phenol.[1][2][4] This synergistic relationship provides a comprehensive stabilization system for the polymer.

The mechanism of this synergy can be summarized as follows:

-

Free Radical Scavenging: The primary antioxidant (hindered phenol) donates a hydrogen atom to the highly reactive alkyl (R•) and peroxy (ROO•) radicals, terminating the radical chain reaction. This process, however, consumes the primary antioxidant.

-

Hydroperoxide Formation: The reaction of peroxy radicals with the polymer backbone can still lead to the formation of hydroperoxides (ROOH).

-

Peroxide Decomposition: this compound then decomposes these hydroperoxides into non-radical products (alcohols), preventing them from becoming a source of new radicals.

This dual-action approach significantly enhances the long-term thermal stability of the polymer compared to the use of either antioxidant alone.[4]

The logical relationship of this synergistic action is depicted in the following diagram:

Quantitative Performance Data

Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with Different Antioxidant Systems

| Formulation | Primary Antioxidant (Hindered Phenol) | Secondary Antioxidant (Thiodipropionate Ester) | OIT at 200°C (minutes) |

| Unstabilized PP | - | - | < 1 |

| PP + 0.1% Hindered Phenol | 0.1% | - | 15 |

| PP + 0.2% DLTDP | - | 0.2% | 8 |

| PP + 0.1% Hindered Phenol + 0.2% DLTDP | 0.1% | 0.2% | 45 |

Data is illustrative and based on typical performance of thiodipropionate esters.

Table 2: Effect of Antioxidant Blends on the Melt Flow Rate (MFR) of Polypropylene after Multiple Extrusions

| Formulation | MFR after 1st Extrusion (g/10 min) | MFR after 5th Extrusion (g/10 min) | % Change in MFR |

| Unstabilized PP | 3.5 | 15.2 | +334% |

| PP + 0.1% Hindered Phenol | 3.6 | 8.1 | +125% |

| PP + 0.2% DSTDP | 3.7 | 10.5 | +184% |

| PP + 0.1% Hindered Phenol + 0.2% DSTDP | 3.5 | 4.8 | +37% |

Data is illustrative and based on typical performance of thiodipropionate esters. A lower % change in MFR indicates better polymer stabilization.[4]

Detailed Experimental Protocols

Determination of Oxidative Induction Time (OIT)

This method, based on ASTM D3895, is used to assess the thermo-oxidative stability of polyolefins containing antioxidant packages.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum sample pans and lids

-

Crimper for sealing pans

-

High-purity nitrogen and oxygen gas cylinders with regulators

Procedure:

-

Sample Preparation: A small sample of the polymer (5-10 mg) is weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC cell is purged with nitrogen at a flow rate of 50 mL/min.

-

Heating Program:

-

The sample is heated under a nitrogen atmosphere from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.

-

The sample is held at the isothermal temperature for 5 minutes to allow for thermal equilibrium.

-

-

Oxidative Phase: The purge gas is switched from nitrogen to oxygen at the same flow rate (50 mL/min).

-

Data Acquisition: The heat flow is monitored as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

The experimental workflow is illustrated below:

Quantification of Hydroperoxides by Iodometric Titration

This method can be used to determine the concentration of hydroperoxides in a polymer sample, thereby evaluating the effectiveness of the peroxide decomposer.

Reagents:

-

Isopropanol (reagent grade)

-

Acetic acid (glacial)

-

Potassium iodide (KI) solution (saturated)

-

Sodium thiosulfate (Na₂S₂O₃) standard solution (0.01 N)

-

Starch indicator solution (1%)

Procedure:

-

Sample Dissolution: A known weight of the polymer sample (e.g., 1-2 g) is dissolved in a suitable solvent (e.g., decalin or xylene) by heating under a nitrogen atmosphere.

-

Reaction Mixture: To the cooled polymer solution, add 25 mL of isopropanol and 1 mL of glacial acetic acid.

-

Iodide Reaction: Add 2 mL of saturated potassium iodide solution. The mixture is then kept in the dark for 15 minutes to allow the hydroperoxides to react with the iodide, liberating iodine (I₂).

-

Titration: The liberated iodine is titrated with the standard sodium thiosulfate solution until the yellow color of the iodine fades.

-

Endpoint Determination: Add a few drops of the starch indicator solution. A blue color will appear. Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

Calculation: The concentration of hydroperoxides is calculated based on the volume of sodium thiosulfate solution used.

Conclusion

This compound is a highly effective secondary antioxidant that functions by decomposing hydroperoxides, thereby preventing the propagation of oxidative degradation in polymers. Its synergistic action with primary antioxidants provides a robust stabilization system, significantly enhancing the long-term performance and durability of polymeric materials. The mechanisms and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and professionals working in the fields of polymer science, materials development, and drug delivery systems.

References

Chemical structure and properties of Di(tridecyl) thiodipropionate

An In-depth Guide to the Chemical Structure, Properties, and Applications of a Key Antioxidant

Abstract

Di(tridecyl) thiodipropionate (DTDTP) is a diester of thiodipropionic acid and tridecyl alcohol, widely utilized as a secondary antioxidant and thermal stabilizer in various polymers and cosmetic formulations. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of DTDTP. It includes representative experimental protocols for its synthesis and analysis, a summary of its toxicological profile, and a discussion of its applications relevant to researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is a symmetrical molecule characterized by a central sulfide functional group, flanked by two propionate ester linkages to tridecyl chains.

-

IUPAC Name: tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate[1]

-

CAS Number: 10595-72-9[1]

-

Molecular Formula: C₃₂H₆₂O₄S[1]

-

Molecular Weight: 542.9 g/mol [1]

-

SMILES: CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC[1]

Physicochemical Properties

DTDTP is a colorless to light yellow transparent liquid at room temperature.[2] Its long aliphatic chains render it highly lipophilic and virtually insoluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless or Light Yellow transparent Liquid | [2] |

| Boiling Point | 602.7 °C at 760 mmHg | [2] |

| Density | 0.936 - 0.939 g/cm³ | [2][3] |

| Refractive Index (n20/D) | 1.47 | [2] |

| Flash Point | 275.2 °C | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Water Solubility | Insoluble | [4] |

| XLogP3 | 10.2 - 12.8 | [1][2] |

Mechanism of Action as an Antioxidant

This compound functions as a secondary, or hydroperoxide-decomposing, antioxidant. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, DTDTP and other thiodipropionate esters prevent the formation of new radicals by converting hydroperoxides into non-radical, stable products. This synergistic action is crucial for the long-term thermal stability of materials.

The mechanism involves the oxidation of the sulfide to a sulfoxide, which is the catalytically active species responsible for the decomposition of hydroperoxides. This process is illustrated in the logical diagram below.

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, as it is primarily an industrial chemical. The following sections provide representative methodologies based on established chemical principles for long-chain esters.

Synthesis: Representative Fischer Esterification

This protocol describes a general method for the synthesis of this compound via the acid-catalyzed esterification of thiodipropionic acid with tridecyl alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine thiodipropionic acid (1.0 eq), tridecyl alcohol (2.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of thiodipropionic acid).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analysis: Representative High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis and purity determination of the lipophilic this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For a starting point, an isocratic mobile phase of 95:5 (v/v) acetonitrile:water can be used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent such as acetonitrile or isopropanol to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Spectroscopic Data

The following tables summarize the expected spectral characteristics of this compound based on its chemical structure and data for analogous long-chain esters.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -CH₃ (terminal methyl) | ~0.88 (t) | ~14.1 |

| -(CH₂)₉- (bulk methylene) | ~1.26 (m) | ~22.7 - 31.9 |

| -O-CO-CH₂-CH₂-S- | ~2.80 (t) | ~34.0 |

| -O-CO-CH₂- | ~2.60 (t) | ~35.0 |

| -O-CH₂- | ~4.05 (t) | ~65.0 |

| C=O (ester carbonyl) | - | ~172.0 |

Note: Predicted chemical shifts are for a CDCl₃ solvent. t = triplet, m = multiplet.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2925, 2855 | C-H stretch | Aliphatic CH₂, CH₃ |

| 1740 | C=O stretch | Ester carbonyl |

| 1465 | C-H bend | CH₂ scissoring |

| 1170 | C-O stretch | Ester |

Table 4: Potential Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| [M]+• | 542.9 (Molecular Ion) |

| [M - C₁₃H₂₇O]⁺ | McLafferty rearrangement products |

| [C₁₃H₂₇]⁺ | Tridecyl cation |

| [CnH₂n₊₁]⁺ | Alkyl chain fragments |

Toxicological Profile and Safety

This compound and related dialkyl thiodipropionate esters have been evaluated for their safety in cosmetic applications by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[5][6]

-

Oral Toxicity: Studies on analogous compounds suggest low acute oral toxicity.[5]

-

Dermal Irritation and Sensitization: Not found to be a skin irritant or sensitizer in animal studies.[5]

-

Genotoxicity: Genotoxicity studies for related thiodipropionate esters were negative.[5]

-

Environmental Hazards: Classified as harmful to aquatic life with long-lasting effects.[7]

Applications

The primary application of this compound stems from its antioxidant properties.

-

Polymer Stabilization: It is used as a thermal stabilizer in a variety of polymers, including polyolefins (polypropylene, polyethylene), ABS, and other plastics. It protects the polymer during high-temperature processing and extends the service life of the final product by preventing degradation.

-

Cosmetics: In cosmetic and personal care formulations, it functions as an antioxidant to prevent the oxidation of other ingredients, thereby preserving the product's stability, color, and texture.[6]

-

Lubricants: It can be used as an antioxidant in lubricants and greases to prevent oxidative breakdown at high temperatures.

Conclusion

This compound is a well-established secondary antioxidant with significant industrial applications, particularly in the stabilization of polymers and cosmetic formulations. Its efficacy is derived from its ability to catalytically decompose hydroperoxides, thus preventing auto-oxidative chain reactions. While it exhibits a favorable toxicological profile for its intended uses, its potential for environmental persistence and aquatic toxicity necessitates responsible handling and disposal. The information provided in this guide serves as a comprehensive resource for professionals requiring a technical understanding of this compound's chemical nature and functional properties.

References

- 1. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]

- 3. Distearyl Thiodipropionate: Synthetic Method and Significance in Antioxidant Synthesis and Automobile Coatings_Chemicalbook [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. biosynth.com [biosynth.com]

Physicochemical Properties of Ditridecyl Thiodipropionate

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 10595-72-9: Ditridecyl Thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl thiodipropionate (CAS Registry Number 10595-72-9) is a diester of thiodipropionic acid and tridecyl alcohol.[1] It is a high molecular weight organosulfur compound primarily utilized as a secondary antioxidant and stabilizer in various industrial applications, most notably in polymers such as polyolefins and ABS, as well as in lubricants and cosmetic formulations.[1][2][3] As a thioether, its principal function is to decompose hydroperoxides into non-radical, stable products, thereby interrupting the auto-oxidation chain reaction that leads to material degradation.[2][4] This activity is particularly effective for long-term thermal stability.[2][4] Often used in synergy with primary antioxidants like hindered phenols, Ditridecyl thiodipropionate plays a crucial role in extending the service life and maintaining the physical properties of materials by protecting them from oxidative damage caused by heat, light, and oxygen.[3][4] While its primary applications are in material science and cosmetics, its properties as a stable, high molecular weight antioxidant may be of interest to formulation scientists in the pharmaceutical industry for the stabilization of excipients or packaging materials. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its antioxidant mechanism.

The following table summarizes the key physicochemical properties of Ditridecyl thiodipropionate.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 10595-72-9 | [4][5] |

| IUPAC Name | tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | [6] |

| Synonyms | Di(tridecyl) thiodipropionate, DTDTP | [4] |

| Molecular Formula | C₃₂H₆₂O₄S | [4][5] |

| Molecular Weight | 542.9 g/mol | [4][5] |

| Physical Properties | ||

| Physical Description | Colorless or light yellow liquid | [2][4] |

| Boiling Point | 602.74 °C (estimated at 760.00 mm Hg) | [5] |

| Specific Gravity | 0.936 g/mL at 25 °C | [5][7] |

| Refractive Index | 1.470 at 20 °C | [5][7] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | ||

| Water | Insoluble | [2] |

| Organic Solvents | Soluble in ethyl acetate, methyl ethyl ketone, n-heptane, toluene | [2] |

| Computed Properties | ||

| XLogP3-AA | 12.8 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 32 | [4] |

| Topological Polar Surface Area | 77.9 Ų | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of Ditridecyl thiodipropionate are outlined below. Given its nature as a high-boiling point, water-insoluble liquid, specific considerations are noted.

Determination of Specific Gravity

Method: Pycnometer Method (based on ASTM D1840)

This method provides a precise determination of the specific gravity of a liquid by comparing the mass of a known volume of the liquid to the mass of the same volume of a reference substance, typically deionized water.

-

Apparatus:

-

Gay-Lussac or Hubbard-Carmick type pycnometer (specific gravity bottle) with a known volume (e.g., 25 mL).

-

Analytical balance with a precision of ±0.1 mg.

-

Constant temperature water bath set to 25.0 ± 0.1 °C.

-

Thermometer with a range of 0-50 °C, calibrated to 0.1 °C.

-

-

Procedure:

-

Clean the pycnometer thoroughly with a suitable solvent (e.g., acetone), rinse with deionized water, and dry completely.

-

Determine and record the mass of the empty, dry pycnometer (m_bottle).

-

Fill the pycnometer with freshly boiled and cooled deionized water. Insert the stopper and place it in the constant temperature bath at 25 °C for 30 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and immediately weigh it to determine the mass of the pycnometer filled with water (m_water).

-

Empty and dry the pycnometer. Fill it with Ditridecyl thiodipropionate.

-

Repeat the thermal equilibration step in the 25 °C water bath for 30 minutes.

-

Remove the pycnometer, wipe it dry, and weigh it to determine the mass of the pycnometer filled with the sample (m_sample).

-

-

Calculation: The specific gravity (SG) at 25 °C is calculated using the formula: SG = (m_sample - m_bottle) / (m_water - m_bottle)

Determination of Refractive Index

Method: Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

-

Apparatus:

-

Abbe refractometer with a sodium D line light source (589 nm).

-

Constant temperature water circulator to maintain the prism temperature at 20.0 ± 0.1 °C.

-

Dropper or pipette.

-

Lint-free tissue and a suitable solvent (e.g., ethanol or acetone).

-

-

Procedure:

-

Turn on the refractometer and the water circulator. Allow the prisms to reach the target temperature of 20 °C.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water, nD²⁰ = 1.3330).

-

Open the prisms and clean their surfaces carefully with a soft tissue moistened with ethanol, followed by a dry tissue.

-

Place 2-3 drops of Ditridecyl thiodipropionate onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and mirror to achieve optimal illumination of the field of view.

-

Rotate the coarse adjustment knob until the light and dark fields appear in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.

-

If a colored band is visible, adjust the chromaticity compensator to eliminate the color and sharpen the dividing line.

-

Read the refractive index value from the instrument's scale. Repeat the measurement three times and report the average.

-

Determination of Boiling Point

Method: Simulated Distillation by Gas Chromatography (based on ASTM D2887)

For high molecular weight compounds like Ditridecyl thiodipropionate, which have very high boiling points and may degrade at atmospheric pressure, simulated distillation by gas chromatography is a more suitable method than physical distillation.

-

Apparatus:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Non-polar open tubular (capillary) column suitable for high-temperature analysis (e.g., a short, thin-film dimethylpolysiloxane column).

-

Autosampler or manual injection system.

-

Data acquisition and processing software.

-

-

Materials:

-

High purity carrier gas (e.g., Helium or Hydrogen).

-

High purity FID gases (Hydrogen and Air).

-

A suitable solvent (e.g., carbon disulfide or cyclohexane).

-

A calibration mixture of n-alkanes (e.g., C10 to C60) with known boiling points.

-

-

Procedure:

-

Calibration: Prepare a solution of the n-alkane calibration mixture. Inject this mixture into the GC using a temperature program that elutes all components. Create a calibration curve by plotting the retention time of each n-alkane against its known atmospheric boiling point.

-

Sample Preparation: Prepare a dilute solution of Ditridecyl thiodipropionate (e.g., 1% by mass) in the chosen solvent.

-

Analysis: Inject the sample solution into the GC using the same conditions and temperature program as the calibration run.

-

Data Processing: The software integrates the chromatogram of the sample. By using the retention time vs. boiling point calibration curve, the software converts the retention time axis to a boiling point axis. The estimated boiling point corresponds to the temperature at which the peak maximum for Ditridecyl thiodipropionate elutes.

-

Determination of Solubility

Method: Equilibrium Solubility Shake-Flask Method

This protocol determines the solubility of Ditridecyl thiodipropionate in various organic solvents.

-

Apparatus:

-

Analytical balance (±0.1 mg).

-

Vials with screw caps.

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C).

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., GC-FID or HPLC-UV, depending on the solvent and analyte properties).

-

-

Procedure:

-

Add an excess amount of Ditridecyl thiodipropionate to a series of vials, each containing a known volume of a specific solvent (e.g., ethyl acetate, toluene, n-heptane). The excess solid ensures that a saturated solution is formed.

-

Seal the vials and place them in the shaking incubator at 25 °C. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved material settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials.

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of Ditridecyl thiodipropionate in the diluted aliquot using a pre-calibrated analytical method (e.g., GC-FID).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mg/L.

-

Visualizations

Antioxidant Mechanism of Thioethers

Ditridecyl thiodipropionate acts as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are key intermediates in the oxidative degradation of polymers. This process prevents the formation of highly reactive radicals that would otherwise continue the degradation chain reaction. The thioether sulfur is oxidized to sulfoxide and subsequently to sulfone in this process.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Thermal Degradation Pathway of Di(tridecyl) thiodipropionate

Audience: Researchers, scientists, and drug development professionals.

Introduction to Di(tridecyl) thiodipropionate as an Antioxidant

This compound (DTDTDP) is a secondary antioxidant widely used to protect materials, particularly polymers, from degradation.[1] Unlike primary antioxidants that scavenge free radicals, secondary antioxidants like DTDTDP function by decomposing hydroperoxides (ROOH), which are unstable intermediates that can break down into highly reactive radicals, thus preventing a chain reaction of degradation.[1] DTDTDP is valued for its high thermal stability and compatibility with a range of polymers. Thiodipropionic acid and its derivatives, including DTDTDP, are used in cosmetics and food packaging to prevent or slow down deterioration caused by oxidation.[2][3] Upon heating to decomposition, it is known to emit toxic fumes of sulfur oxides, along with carbon monoxide and carbon dioxide.[4][5][6]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through a multi-step mechanism involving the cleavage of the ester and thioether bonds. The exact pathway and product distribution can be influenced by factors such as temperature, heating rate, and the presence of oxygen or other reactive species.

Step 1: Ester Bond Cleavage (Homolytic)

At elevated temperatures, the initial and weakest points of the molecule are likely the C-O bonds of the ester groups. Homolytic cleavage of these bonds would generate tridecyloxy radicals and a larger radical species.

Step 2: Thioether Bond Cleavage

Concurrently or subsequently, the C-S bonds of the thioether linkage can undergo homolytic cleavage. This would lead to the formation of various sulfur-containing radical intermediates.

Step 3: Radical Rearrangement and Elimination Reactions

The highly reactive radical species formed in the initial steps will undergo a series of rearrangement, disproportionation, and elimination reactions. These can include beta-scission and hydrogen abstraction, leading to the formation of more stable, lower molecular weight products.

Step 4: Formation of Final Degradation Products

The cascade of radical reactions will ultimately lead to the formation of a complex mixture of volatile and non-volatile products. Based on the structure of DTDTDP and general knowledge of thermal decomposition of similar compounds, the expected products include:

-

Tridecene: Formed from the tridecyl radical via disproportionation or elimination reactions.

-

Tridecanol: Formed from the tridecyloxy radical via hydrogen abstraction.

-

Acrylic Acid and its Esters: Resulting from the fragmentation of the propionate backbone.

-

Sulfur-Containing Compounds: Such as hydrogen sulfide (H₂S), sulfur dioxide (SO₂), and various mercaptans and sulfides.

-

Hydrocarbons: A variety of smaller alkanes and alkenes from the fragmentation of the tridecyl chains.

-

Carbon Oxides: In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO₂) will be major products.[4]

Below is a Graphviz diagram illustrating this proposed degradation pathway.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols for Studying Thermal Degradation

To empirically determine the thermal degradation pathway of DTDTDP, a combination of analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of DTDTDP.

Methodology:

-

A small sample of DTDTDP (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.[7]

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).[8]

-

The entire analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, or in the presence of air or oxygen to study thermo-oxidative degradation.[7]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) indicates the onset of decomposition and the temperature ranges of different degradation steps. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[9][10]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in DTDTDP as a function of temperature.

Methodology:

-

A small, weighed sample of DTDTDP is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic or exothermic peaks on the resulting DSC thermogram indicate thermal events such as melting, crystallization, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

A microgram-scale sample of DTDTDP is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere.

-

The degradation products are swept directly into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the GC column, it enters a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

-

The resulting mass spectra are used to identify the chemical structure of each degradation product by comparing them to spectral libraries.

Below is a Graphviz diagram illustrating a typical experimental workflow for analyzing the thermal degradation of a compound like DTDTDP.

Caption: Experimental workflow for thermal degradation analysis.

Quantitative Data

Due to the lack of specific experimental studies on the thermal degradation of this compound in the reviewed literature, a table of quantitative data (e.g., decomposition temperatures, product yields, kinetic parameters) cannot be provided at this time. Such data would need to be generated through the experimental protocols outlined above.

For context, studies on other antioxidants show decomposition onsets that can range widely. For example, some common antioxidants like BHA and BHT begin to decompose at around 120 °C, while others like ascorbic acid and propyl gallate are more stable, with decomposition starting between 180 and 200 °C.[11] A comprehensive thermal analysis of DTDTDP would be required to determine its specific thermal stability profile.

Conclusion

While this compound is a well-established secondary antioxidant, detailed public-domain research on its specific thermal degradation pathway is sparse. Based on fundamental chemical principles, a multi-step degradation process involving the cleavage of ester and thioether bonds, followed by radical rearrangements and elimination reactions, is proposed. This would lead to a complex mixture of degradation products, including alkenes, alcohols, sulfur compounds, and smaller hydrocarbons. A definitive understanding of the degradation mechanism and the quantification of its products would necessitate a thorough experimental investigation using techniques such as TGA, DSC, and Py-GC-MS. The methodologies and proposed pathways outlined in this guide provide a foundational framework for researchers and scientists to undertake such an investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. biosynth.com [biosynth.com]

- 5. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ceramxpert.com [ceramxpert.com]

- 10. skztester.com [skztester.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Spectroscopic Profile of Di(tridecyl) thiodipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Di(tridecyl) thiodipropionate, a chemical compound utilized as an antioxidant in various industrial applications, including cosmetics.[1] This document outlines the available spectroscopic data, presents generalized experimental protocols for key analytical techniques, and offers a visual workflow for the analytical process.

Chemical and Physical Properties

This compound is a dialkyl ester of thiodipropionic acid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₂O₄S | [3][4] |

| Molecular Weight | 542.9 g/mol | [3][4] |

| IUPAC Name | tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | [3] |

| Physical Description | Liquid | [3] |

| Density | 0.936 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.47 | [5] |

Spectroscopic Data Summary

The following tables summarize the available spectroscopic information for this compound based on publicly accessible databases. It is important to note that while the existence of spectra is documented, specific peak assignments and detailed quantitative data are limited in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra for this compound are available from commercial suppliers.[3] While specific chemical shifts (δ) and coupling constants (J) were not found in the search results, a typical ¹H NMR spectrum would be expected to show signals corresponding to the methylene groups of the tridecyl chains and the propionate backbone.

| Technique | Source of Spectrum | Notes |

| ¹H NMR | Sigma-Aldrich Co. LLC | Spectrum available, but detailed peak list and interpretation are not provided in the search results.[3] |

Mass Spectrometry (MS)

Mass spectrometry data is available, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3][6] Predicted mass-to-charge ratios (m/z) for various adducts have also been calculated.

| Technique | Source of Spectrum | Adduct | Predicted m/z |

| GC-MS | IC-1259-0-0 (John Wiley & Sons, Inc.) | - | Data available in spectral database.[3] |

| Predicted Data | CCSbase | [M+H]⁺ | 543.44418 |

| [M+Na]⁺ | 565.42612 | ||

| [M-H]⁻ | 541.42962 | ||

| [M+NH₄]⁺ | 560.47072 | ||

| [M+K]⁺ | 581.40006 | ||

| [M]⁺ | 542.43635 | ||

| [M]⁻ | 542.43745 | ||

| [M+HCOO]⁻ | 587.43510 | ||

| [M+CH₃COO]⁻ | 601.45075 | ||

| Data from PubChemLite[7] |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra of this compound have been recorded.[3] The spectra would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester groups and the C-H stretching of the long alkyl chains.

| Technique | Method | Source of Sample |

| FTIR | Between Salts | Evans Chemetics, Inc. |

| Data from SpectraBase[3] |

UV-Visible Spectroscopy

No specific UV-Visible absorption data for this compound was identified in the search results. Generally, compounds like this, which lack extensive chromophores, are not expected to show significant absorption in the UV-Visible region (200-800 nm).[8][9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Chromatographic Separation: Inject the sample into the GC. The instrument will be equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to separate the components of the sample.

-

Mass Analysis: As the compound elutes from the GC column, it is ionized (e.g., by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries for identification.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3]

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared beam and performs a Fourier transform to generate the spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H, S-C).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ditridecyl Thiodipropionate | C32H62O4S | CID 82751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. DITRIDECYL 3,3'-THIODIPROPIONATE | 10595-72-9 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C32H62O4S) [pubchemlite.lcsb.uni.lu]

- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencetechindonesia.com [sciencetechindonesia.com]

The Antioxidant Potential of Thioether Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioether compounds, characterized by a sulfur atom bonded to two organic groups (R-S-R'), are a class of molecules with significant and varied antioxidant properties. Their biological relevance is underscored by the presence of the thioether linkage in the essential amino acid methionine. Beyond their fundamental biological roles, synthetic thioether derivatives are gaining increasing attention in the fields of materials science, pharmacology, and particularly in drug development for their ability to mitigate oxidative stress.

This technical guide provides an in-depth exploration of the antioxidant activity of thioether compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Quantitative data from various studies are summarized for comparative analysis, and key cellular signaling pathways influenced by these compounds are visualized.

Mechanisms of Antioxidant Action

Thioether compounds exert their antioxidant effects through several mechanisms, acting as both primary and secondary antioxidants.

-

Primary Antioxidant Activity (Radical Scavenging): Certain thioether-containing molecules, particularly those incorporating phenolic moieties like catechols, can directly scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1][2] The sulfur atom can also participate in these processes, and its oxidation state can influence the radical scavenging capacity.[3]

-

Secondary Antioxidant Activity (Hydroperoxide Decomposition): A key mechanism for many thioether compounds is the decomposition of hydroperoxides, which are intermediates in the oxidative degradation of lipids and other molecules.[4] By converting hydroperoxides into non-radical, stable products, thioethers prevent the propagation of radical chain reactions.[4] This mode of action is particularly effective for long-term thermal stabilization.[4]

-

Modulation of Cellular Antioxidant Pathways: Thioether and other organosulfur compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of antioxidant and detoxification enzymes.[7]

Structure-Activity Relationships

The antioxidant activity of thioether compounds is significantly influenced by their molecular structure. Key structural features that modulate their efficacy include:

-

Presence of Phenolic Groups: The incorporation of sterically hindered phenolic groups, such as catechols, dramatically enhances the radical scavenging activity of thioether compounds.[2]

-

Nature of the Linker: The presence and nature of a linker group between the thioether and other functional moieties can impact antioxidant potential. For instance, a methylene linker between a catechol ring and a thioether group has been shown to influence antiradical efficiency.[2]

-

Substituents on the Sulfur Atom: The nature of the organic groups attached to the sulfur atom can modulate the antioxidant activity. Heterocyclic substituents on the sulfur atom of catechol thioethers have been shown to result in effective antioxidant and cytoprotective properties.[2][4]

-

Oxidation State of Sulfur: The oxidation of the thioether to a sulfoxide or sulfone alters its electronic properties and, consequently, its antioxidant activity.

Quantitative Antioxidant Activity Data

The antioxidant capacity of various thioether compounds has been quantified using a range of in vitro assays. The following tables summarize key data from the literature, providing a basis for comparison.

Table 1: Radical Scavenging Activity of Catechol Thioethers

| Compound | DPPH EC50 (µM) | ABTS IC50 (µM) | CUPRAC (TEAC) | Superoxide Scavenging IC50 (µM) | Reference |

| Thioether A | 25.3 ± 0.8 | 15.1 ± 0.5 | 2.1 ± 0.1 | > 100 | [2] |

| Thioether B | 18.9 ± 0.6 | 10.2 ± 0.3 | 2.8 ± 0.2 | 85.4 ± 4.2 | [2] |

| Thioether C | 35.1 ± 1.1 | 22.5 ± 0.9 | 1.5 ± 0.1 | > 100 | [2] |

| Trolox (Standard) | 12.5 ± 0.4 | 8.1 ± 0.2 | 1.0 | 98.2 ± 5.1 | [2] |

EC50: Efficient Concentration to scavenge 50% of radicals. IC50: Inhibitory Concentration to scavenge 50% of radicals. TEAC: Trolox Equivalent Antioxidant Capacity.

Table 2: Antioxidant Activity of Thioethers with Heterocyclic Moieties

| Compound | DPPH AE | ABTS TEAC | Superoxide Scavenging (%) | Reference |

| Thiazole Derivative | 1.8 | 1.9 | 65.2 | [4] |

| Benzothiazole Derivative | 2.1 | 2.5 | 78.9 | [4] |

| Benzoxazole Derivative | 2.5 | 2.9 | 85.1 | [4] |

AE: Antiradical Efficiency.

Experimental Protocols

Accurate assessment of the antioxidant activity of thioether compounds relies on standardized experimental protocols. The following are detailed methodologies for key assays cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the thioether compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the sample dilution (e.g., 100 µL) to a larger volume of the DPPH working solution (e.g., 900 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 or IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants that can donate an electron or hydrogen atom to ABTS•+ reduce it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant capacity.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the thioether compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: This method is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant compound. The resulting colored complex has a maximum absorbance at 450 nm.

Procedure:

-

Reagent Preparation:

-

Copper(II) chloride solution (e.g., 10 mM).

-

Neocuproine solution (e.g., 7.5 mM in ethanol).

-

Ammonium acetate buffer (e.g., 1 M, pH 7.0).

-

-

Reaction Mixture: In a test tube or microplate well, mix the sample solution with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.

-

Incubation: Allow the reaction to proceed for 30 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Calculation: A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents.[8]

NBT (Nitroblue Tetrazolium) Assay for Superoxide Scavenging

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻•). Superoxide radicals, generated by a system such as xanthine/xanthine oxidase, reduce the yellow NBT to a blue formazan product. The presence of a superoxide scavenger inhibits this reduction.[9]

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50 mM, pH 7.4).

-

Hypoxanthine or Xanthine solution.

-

NBT solution.

-

Xanthine oxidase solution.

-

-

Reaction Mixture: In a microplate well, combine the phosphate buffer, hypoxanthine/xanthine solution, NBT solution, and the test compound.

-

Reaction Initiation: Initiate the reaction by adding the xanthine oxidase solution.

-

Incubation: Incubate at room temperature for a specified time (e.g., 20-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of around 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the scavenger.[9]

Visualizations

Signaling Pathways

Thioether compounds can modulate cellular signaling pathways involved in the antioxidant response. A key pathway is the Nrf2-Keap1 signaling pathway.

References

- 1. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eaglebio.com [eaglebio.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on Di(tridecyl) thiodipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of Di(tridecyl) thiodipropionate, a chemical compound recognized for its antioxidant properties and applications in various industries, including cosmetics and plastics.[1][2] This document is intended to serve as a foundational resource for professionals in research and development.

Molecular and Chemical Properties

This compound is a diester derivative of Thiodipropionic Acid.[2] It functions as an antioxidant by impeding oxidation reactions, which helps in preserving the integrity of products it is incorporated into.[2]

Quantitative Data Summary

The core molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from analytical method development to formulation science.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₂O₄S | [1][3][4][5] |

| Molecular Weight | 542.9 g/mol | [3][4] |

| IUPAC Name | tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate | [3] |

| CAS Number | 10595-72-9 | [1][5] |

| Physical Description | Liquid | |

| Density | 0.939 g/cm³ | [1] |

| Boiling Point | 602.7°C at 760 mmHg | [1] |

| Flash Point | 275.2°C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above were not available in the referenced search results. These values are typically determined using standard analytical techniques such as mass spectrometry for molecular weight and formula, and various physical chemistry methods for density, boiling point, and flash point.

Logical Relationships of Molecular Identifiers

The following diagram illustrates the logical flow from the chemical name to its structural and quantitative molecular identifiers.

References

Di(tridecyl) Thiodipropionate: A Comprehensive Technical Guide on Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available safety and toxicity data for Di(tridecyl) thiodipropionate (DTDTP). The information presented is curated for researchers, scientists, and professionals involved in drug development and other fields where the safety of chemical compounds is paramount. Much of the safety assessment for DTDTP is based on data from structurally similar compounds, namely Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA), a practice supported by expert panels such as the Cosmetic Ingredient Review (CIR) Expert Panel.[1][2][3][4][5][6][7][8][9]

Executive Summary

This compound is a dialkyl ester of thiodipropionic acid.[2] The available data, largely extrapolated from studies on DLTDP and TDPA, indicate a low order of toxicity.[2][5][6][7] These related compounds have been shown to be not significantly toxic in acute, subchronic, and chronic oral studies.[2][5][6][7] Furthermore, they are not considered to be skin or eye irritants, nor skin sensitizers in animal and in vitro studies.[2][5][6][7] Genotoxicity assays for TDPA and DLTDP have yielded negative results, and TDPA has not been found to be a reproductive or developmental toxicant.[2][5][6][7] The primary mechanism of action for thiodipropionate and its esters is attributed to their antioxidant properties, specifically the scavenging of free radicals and the destruction of hydroperoxides.

Data Presentation: Quantitative Toxicity Data

Quantitative toxicity data for this compound is limited. The following tables summarize the available data, primarily for the surrogate compounds Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA). The extrapolation of this data to assess the safety of DTDTP is a scientifically accepted approach.[2][5][6][7]

Table 1: Acute Oral Toxicity Data

| Compound | Species | Route | LD50 | Reference |

| Dilauryl thiodipropionate (DLTDP) | Rat, Mouse | Oral | Slightly toxic | [5] |

| Ditridecyl Phthalate (DTDP)* | Rat | Oral | >2000 mg/kg bw/d | [10] |

*Note: Ditridecyl Phthalate (DTDP) is a different compound to this compound (DTDTP). This data is included for informational purposes due to the similar nomenclature but should not be directly interpreted as data for DTDTP.

Table 2: Repeated Dose Toxicity Data

| Compound | Species | Study Duration | Route | NOAEL/LOAEL | Effects Observed | Reference |

| Dilauryl thiodipropionate (DLTDP) | Rat | Subchronic | Oral | Relatively nontoxic | No significant effects | [5] |

Table 3: Genotoxicity Data

| Compound | Assay Type | Result | Reference |

| Thiodipropionic acid (TDPA) | Multiple assays | Negative | [2][6][7] |

| Dilauryl thiodipropionate (DLTDP) | Multiple assays | Negative | [2][5][6][7] |

Table 4: Reproductive and Developmental Toxicity Data